![molecular formula C19H21N3O4S B11154082 2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11154082.png)
2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, also known by its chemical formula C₁₅H₁₇NO₃, is a synthetic organic compound.
Structure: Its structure consists of an indole ring system with a methoxy group (OCH₃) at the 7-position and an acetamide group (CH₃CONH-) attached to the nitrogen atom.
Biological Relevance: This compound has drawn attention due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the reaction of 2-(7-methoxy-1H-indol-1-yl)acetic acid with ethyl chloroacetate to form the ester. Subsequent amidation with an amine (such as methylamine) yields the final product.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate catalysts and solvents.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch or continuous processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products include the fully formed acetamide and any intermediates during synthesis.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in autoimmune diseases.
Anti-Inflammatory Properties: It may modulate immune responses and reduce inflammation.
Gastrointestinal Disorders: Investigated for its effects on gut function.
Cancer Research: Some studies examine its impact on cancer cell growth.
Pharmacokinetics: Researchers study its absorption, distribution, metabolism, and excretion.
Industry: It may find applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It could affect signaling pathways related to inflammation, immune response, or cell proliferation.
Further Research Needed: Detailed mechanistic studies are ongoing.
Comparison with Similar Compounds
Uniqueness: Its combination of indole, acetamide, and sulfamoylphenyl moieties sets it apart.
Similar Compounds: Other related compounds include [2-(1H-indol-1-yl)ethyl]methylamine oxalate and indole-2-ethyl acetate .
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Biological Activity
2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound with a complex structure that includes an indole moiety and a sulfamoylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O4S, with a molecular weight of 387.5 g/mol. Its structure consists of:
- Indole Ring : A bicyclic structure contributing to its pharmacological properties.
- Sulfamoyl Group : Known for its antibacterial effects.
- Acetamide Functional Group : Enhances solubility and bioavailability.
Antibacterial Properties
Research indicates that compounds with similar structural features exhibit significant antibacterial activity. The sulfamoyl group in particular is associated with a range of pharmacological effects, including:
- Mechanism of Action : Compounds like this compound may inhibit bacterial protein synthesis and disrupt cell wall synthesis, leading to bactericidal effects .
Case Studies and Research Findings
- In Vitro Studies : In studies involving Gram-positive bacteria, compounds structurally related to this compound showed minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating effective antibacterial properties .
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Comparative Analysis : A comparative analysis of similar compounds reveals that the unique combination of the indole and sulfamoyl functionalities in this compound may enhance its pharmacological profile compared to simpler derivatives:
Compound Name Structure Features Biological Activity Unique Aspects N-[2-(4-methoxyphenyl)ethyl]acetamide Contains methoxy group on phenyl Moderate antibacterial Lacks indole structure 5-Sulfamoylindole Indole structure with sulfamoyl substituent Antibacterial No ethyl side chain 2-Acetylaminobenzenesulfonamide Aromatic sulfonamide Antibacterial Simpler structure without indole N-[2-(4-sulfamoylphenyl)ethyl]acetamide Similar sulfamoyl and ethyl groups Antibacterial No methoxy substitution on indole
Pharmacological Applications
The compound's potential applications extend beyond antibacterial activity:
- Anticancer Research : The indole moiety is known for its role in various anticancer agents, suggesting that this compound may also exhibit antitumor properties through mechanisms involving apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Emerging studies suggest that derivatives of indole can influence neuroprotective pathways, potentially making this compound relevant in neurodegenerative disease research .
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(7-methoxyindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H21N3O4S/c1-26-17-4-2-3-15-10-12-22(19(15)17)13-18(23)21-11-9-14-5-7-16(8-6-14)27(20,24)25/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)(H2,20,24,25) |
InChI Key |
BVUOFSUVHGPDMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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